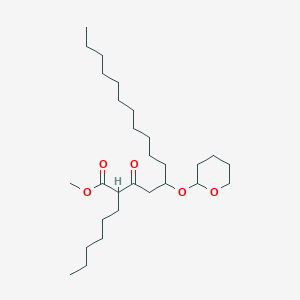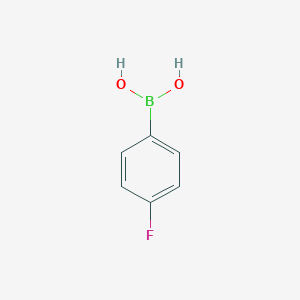
4-氟苯硼酸
概览
描述
4-Fluorophenylboronic acid is a chemical compound with the molecular formula C6H6BFO2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Fluorophenylboronic acid involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylboronic acid consists of a fluorine atom (F) attached to a phenyl ring, which is further attached to a boronic acid group (B(OH)2) . The average molecular mass is 139.920 Da .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in various chemical reactions. These include Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, and more .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C (lit.) . It has a molecular weight of 139.92 .科研应用
光谱研究和吸附机制
4-氟苯硼酸已被用各种光谱方法研究其吸附机制。研究表明,取代基的类型及其在苯环中的位置显著影响纳米颗粒表面异构体的几何构型,特别是在像4-CH-PhB(OH)2这样的情况下,苯环在吸附时发生了脱芳构象 (Piergies et al., 2013)。
表面化学和材料科学
研究表明,4-氟苯硼酸与Cl端面Si(100)表面反应,形成Si-O-B结构,并展示了显著的硼表面覆盖。这表明在表面化学和材料科学中有应用,特别是在形成高覆盖单分子层方面,对选择性区域基于硼的掺杂有重要意义 (Silva-Quiñones等,2021)。
化学教育应用
4-氟苯硼酸被用于本科实验室实验,向学生介绍低阻垒高通量实验技术。它被用于明确定义的钯催化Suzuki–Miyaura交叉偶联反应,加强学生对过渡金属介导的交叉偶联反应的理解 (Lee et al., 2020)。
光子晶体葡萄糖传感
研究表明,4-氟苯硼酸衍生物在光子晶体葡萄糖传感材料中具有潜在用途。这些材料旨在非侵入性或微创性监测葡萄糖,具有在糖尿病管理中的应用 (Alexeev et al., 2004)。
抗真菌活性
4-氟苯硼酸及其衍生物对曲霉和白念珠菌等菌株显示出抗真菌活性。这表明其在开发新的抗真菌药物中的潜在用途,特别考虑到互变平衡和氟取代基位置在观察到的活性中的作用 (Borys et al., 2019)。
葡萄糖传感和光动力疗法
4-氟苯硼酸衍生物已被用于开发具有改善选择性的葡萄糖传感器,并具有在光动力疗法中的潜在应用。这说明了其在生物医学研究和诊断中的实用性 (Huang et al., 2013)。
控制胰岛素释放
对4-氟苯硼酸取代壳聚糖的研究显示其在控制胰岛素释放方面的潜力,使其在糖尿病管理中具有相关性。该研究强调了通过控制壳聚糖的分子量来调节释放速率的可能性 (Luo et al., 2020)。
生物研究中的荧光猝灭
对4-氟苯硼酸衍生物的研究探讨了它们在荧光猝灭机制中的作用,突出了它们在生物和化学研究中的应用 (Geethanjali et al., 2015)。
Safety And Hazards
性质
IUPAC Name |
(4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Record name | 4-fluorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylboronic acid | |
CAS RN |
1765-93-1 | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1765-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

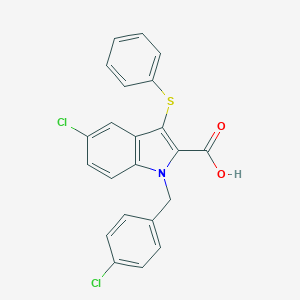
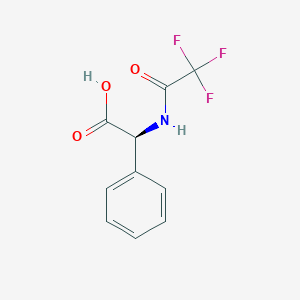
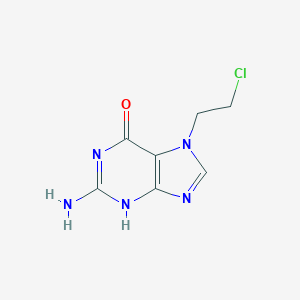
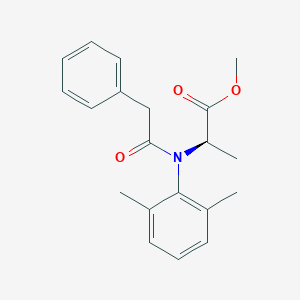
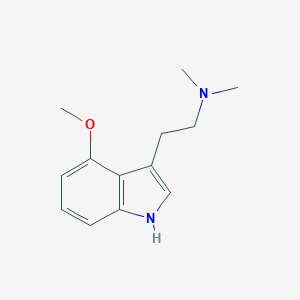
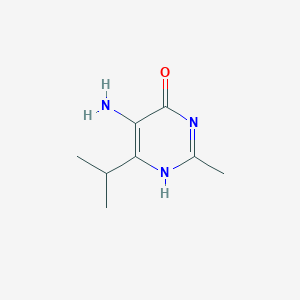
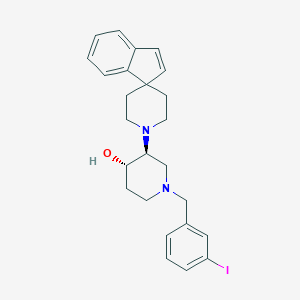
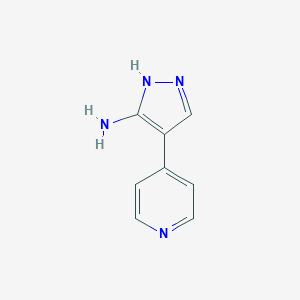
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
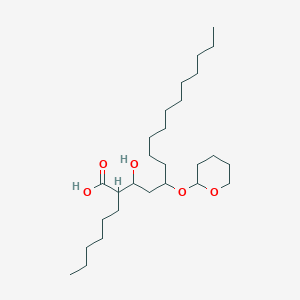
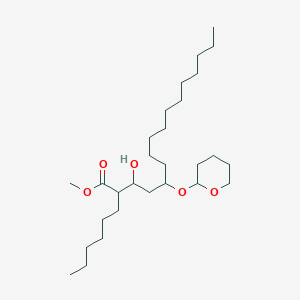
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
